

Physical properties of 2-Amino-4-methylbenzaldehyde (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-methylbenzaldehyde

Cat. No.: B1282652

[Get Quote](#)

Technical Guide to the Physical Properties of 2-Amino-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **2-Amino-4-methylbenzaldehyde**, with a primary focus on its melting and boiling points. While specific experimentally determined values for **2-Amino-4-methylbenzaldehyde** are not readily available in publicly accessible databases, this guide furnishes detailed experimental protocols for their determination, adhering to standard laboratory practices.

Data Presentation

The precise melting and boiling points for **2-Amino-4-methylbenzaldehyde** (CAS No: 59236-38-3) are not consistently reported in standard chemical literature and databases. Therefore, this section provides a structured template for researchers to record their own experimental findings, ensuring consistency and accuracy in data documentation.

Physical Property	Experimental Value	Notes (e.g., pressure for boiling point)
Melting Point		
Boiling Point		

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of a solid organic compound such as **2-Amino-4-methylbenzaldehyde**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a common and accurate technique.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- Sample Preparation: A small amount of the crystalline **2-Amino-4-methylbenzaldehyde** is finely ground into a powder using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

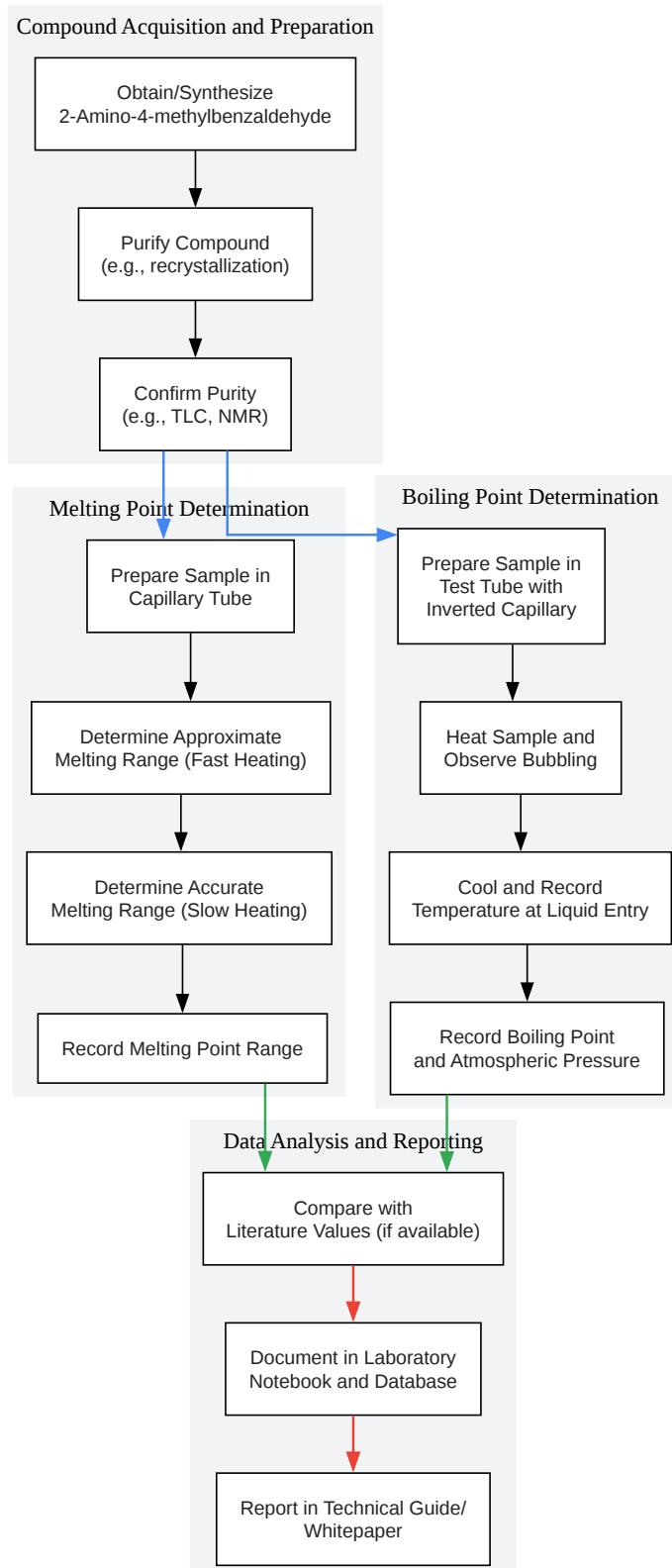
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
- Approximate Melting Point Determination: A rapid heating rate (approximately 10-15 °C per minute) is used to obtain a rough estimate of the melting point range.
- Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated. This time, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the previously estimated melting point.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a solid compound, the boiling point is determined at a specific pressure. The following protocol describes the micro boiling point determination method.

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heating apparatus (e.g., oil bath or heating block)
- Rubber band or wire for attaching the test tube to the thermometer


Procedure:

- Sample Preparation: A small amount of **2-Amino-4-methylbenzaldehyde** is placed in a small test tube.

- Capillary Tube Insertion: A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.
- Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: The assembly is immersed in a heating bath. The bath is heated gradually.
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.
- Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. It is crucial to also record the atmospheric pressure at which the measurement is taken.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of the physical properties of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of physical properties.

- To cite this document: BenchChem. [Physical properties of 2-Amino-4-methylbenzaldehyde (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282652#physical-properties-of-2-amino-4-methylbenzaldehyde-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com